molecular formula C7H4ClN3O2 B7968645 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B7968645
M. Wt: 197.58 g/mol
InChI Key: KDVDLNCKVMAKRT-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The triazole ring system, which contains three nitrogen atoms, is a key structural component in many pharmaceuticals due to its ability to bind with various enzymes and receptors in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3-hydrazinylpyridine with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVDLNCKVMAKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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